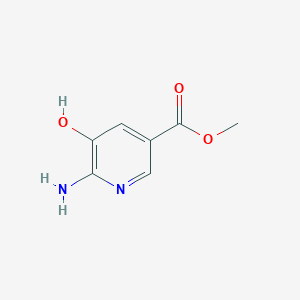

Methyl 6-amino-5-hydroxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZUMLPVFMKHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260663-92-0 | |

| Record name | methyl 6-amino-5-hydroxypyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Nicotinic Acid Derivatives Within Pharmaceutical and Material Sciences

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of research in the pharmaceutical and material sciences. nih.govpharmaoffer.com Historically recognized for its crucial role in preventing pellagra, nicotinic acid's therapeutic applications have expanded significantly over the decades. nih.gov In contemporary medicine, these compounds are widely used to manage dyslipidemia, a condition involving abnormal levels of lipids in the blood, thereby helping to reduce the risk of cardiovascular diseases. pharmaoffer.com

The versatility of the nicotinic acid scaffold has led to the development of a wide array of derivatives with diverse pharmacological activities. chemistryjournal.net Researchers have successfully synthesized derivatives exhibiting potent analgesic and anti-inflammatory properties. jst.go.jp Furthermore, various nicotinic acid derivatives have shown promise in treating a range of conditions including pneumonia, kidney disease, and even neurodegenerative disorders like Alzheimer's disease. chemistryjournal.netresearchgate.net Their potential has also been explored in developing new treatments for tuberculosis and as insecticidal agents. researchgate.net

Beyond pharmaceuticals, the pyridine (B92270) framework inherent in these compounds makes them valuable in material sciences and for agrochemical applications. acs.org The ability to modify the pyridine ring and its substituents allows for the fine-tuning of chemical and physical properties, making these derivatives promising candidates for the development of novel functional materials. pharmaoffer.comacs.org Pharmaceutical companies actively investigate these derivatives, modifying their structures to enhance bioavailability, stability, and therapeutic efficacy. pharmaoffer.com

Applications of Nicotinic Acid Derivatives

| Field | Application | References |

|---|---|---|

| Pharmaceuticals | Treatment of Dyslipidemia | pharmaoffer.com |

| Analgesic and Anti-inflammatory Agents | chemistryjournal.netjst.go.jp | |

| Anti-tubercular Activity | chemistryjournal.netresearchgate.net | |

| Treatment of Pellagra (Vitamin B3 deficiency) | nih.govchemistryjournal.net | |

| Potential in Neurodegenerative & Inflammatory Diseases | pharmaoffer.com | |

| Agrochemicals | Insecticidal Activity | researchgate.net |

| Material Science | Development of Functional Materials | acs.org |

Historical Trajectory of Research Involving Functionalized Pyridine Carboxylates

The scientific journey of functionalized pyridine (B92270) carboxylates is deeply rooted in the history of vitamin research and has evolved into a sophisticated field of synthetic chemistry. The story begins with nicotinic acid itself, a simple pyridine-3-carboxylic acid. Its importance was cemented in the early 20th century with the discovery of its role as a vitamin (B3) and its effectiveness in curing pellagra. nih.govchemistryjournal.net This initial biological context spurred further investigation into its pharmacological effects, leading to its later adoption as a treatment for high cholesterol. researchgate.net

The inherent value of the pyridine ring, a structural motif present in numerous natural products and bioactive molecules, drove chemists to explore methods for its modification. Pyridines are a key component in a significant percentage of FDA-approved drugs, agrochemicals, and functional materials, making the development of methods to selectively functionalize them a high-priority research area. acs.org

Early research often involved classical synthetic methods, but the last few decades have witnessed a surge in the development of novel and highly selective C-H functionalization techniques. acs.orgacs.org These advanced strategies allow chemists to directly modify the pyridine skeleton at specific positions, which was previously a significant challenge. acs.org For instance, recent breakthroughs have enabled the para-selective functionalization of pyridines by leveraging oxazino pyridine intermediates under acidic conditions, a feat that complements existing methods for meta-functionalization. acs.org This continuous innovation in synthetic methodology expands the toolbox available to medicinal chemists, allowing for the creation of increasingly complex and precisely tailored pyridine carboxylate derivatives for a vast range of applications.

Overarching Research Imperatives and Future Trajectories for Methyl 6 Amino 5 Hydroxynicotinate

Established Synthetic Pathways for this compound Production

The traditional synthesis of pyridine derivatives has relied on historical methods like the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia. researchgate.net However, the demand for more complex and functionally diverse pyridines has driven the development of more targeted synthetic routes.

Precursor Utilization and Reaction Condition Optimization

The synthesis of specific pyridine derivatives like this compound often involves multi-step processes starting from readily available precursors. For instance, a common precursor, 6-aminonicotinic acid, can be converted to Methyl 6-aminonicotinate through a reaction with aqueous hydrogen chloride in methanol (B129727) under reflux. georganics.sk Another related compound, Methyl 5,6-diaminonicotinate, is synthesized by the hydrogenation of Methyl 6-amino-5-nitronicotinate using a palladium-carbon catalyst. prepchem.com The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

A key intermediate in the synthesis of some related compounds is 5-methoxy-6-methyl-2-tetralone, which highlights the diverse range of precursors utilized in creating complex heterocyclic structures. nih.gov The synthesis of Methyl 6-hydroxynicotinate involves adjusting the pH of the reaction mixture to approximately 8 with a saturated aqueous solution of sodium hydrogen carbonate to precipitate the product. prepchem.com

Scalability and Industrial Relevance of Synthetic Routes

The industrial production of pyridine and its derivatives has largely moved away from extraction from coal tar to more efficient and scalable synthetic methodologies. researchgate.net The Chichibabin synthesis remains a predominant industrial route for simpler pyridines. researchgate.net For more complex molecules, the scalability of a synthetic route is a critical factor. Green chemistry principles are increasingly being integrated into these processes to improve sustainability. rsc.orgrsc.org For example, a gram-scale synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using a recyclable catalyst has demonstrated the potential for industrial application of greener protocols. rsc.org The development of one-pot, multi-component reactions also contributes to the industrial relevance of synthetic routes by simplifying procedures and reducing waste. nih.gov

Innovative Synthetic Strategies for Substituted Pyridine-3-carboxylates

Recent research has focused on developing novel and more efficient methods for synthesizing substituted pyridine-3-carboxylates, driven by the need for molecular diversity in drug discovery. nih.gov

Regio- and Stereoselective Functionalization Approaches

Achieving specific substitution patterns on the pyridine ring is a significant challenge. Researchers have developed methods for the regioselective functionalization of pyridines at various positions. For example, a new method for the 3,4-difunctionalization of 3-chloropyridines proceeds via 3,4-pyridyne intermediates. rsc.org Another approach allows for the C4-selective carboxylation of pyridines using CO2 through a one-pot protocol involving C-H phosphination followed by a copper-catalyzed carboxylation. chemistryviews.org

Neighboring group assistance has been employed for the regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters under mild conditions. nih.gov Furthermore, the use of heterocyclic phosphonium (B103445) salts provides a method for the C4-functionalization of pyridines. acs.org The synthetic and mechanistic aspects of pyridine carbenes are also being explored for understanding and achieving regio- and stereoselective functionalization. eurekaselect.com

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives. nih.gov This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. For instance, a green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizes pyridine-2-carboxylic acid as a sustainable and rapid catalyst in a water-ethanol solvent mixture. rsc.orgrsc.org This method boasts a high atom economy and a low E-factor, underscoring its environmental credentials. rsc.orgrsc.org

Biocatalytic approaches are also being explored to create sustainable routes to substituted pyridines and piperidines from biomass. ukri.org These methods aim to replace traditional synthetic routes that are less environmentally friendly. ukri.org

Integration of Multi-component and Cascade Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical way to synthesize complex molecules in a single step. nih.govresearchgate.net A three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes. nih.gov Similarly, a one-pot, three-component cascade reaction catalyzed by cesium carbonate under solvent-free conditions has been used to produce multi-substituted pyridones. rsc.org

Design and Synthesis of this compound Analogues for Structure-Activity Exploration

The generation of analogues of this compound is a key strategy for elucidating the structural requirements for biological activity. By systematically altering the molecule's structure and observing the effects on its function, researchers can develop a comprehensive understanding of its SAR.

Derivatization at the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of this compound are primary sites for derivatization to explore their roles in molecular interactions. A variety of chemical transformations can be employed to introduce different substituents, thereby modulating the compound's electronic and steric properties.

Common derivatization strategies for the amino group include acylation, sulfonylation, and alkylation. Acylation introduces an acyl group (R-C=O), which can alter the hydrogen-bonding capacity and introduce new points of interaction. Similarly, sulfonylation adds a sulfonyl group (R-SO2), which can act as a hydrogen bond acceptor and introduce a more acidic character. Alkylation, the addition of an alkyl group, can increase lipophilicity and steric bulk.

The hydroxyl group can be modified through etherification and esterification. Etherification (formation of an O-R bond) can modulate lipophilicity and hydrogen-bonding potential. Esterification (formation of an O-C=O bond) can serve as a prodrug strategy or introduce new interaction sites.

While specific examples of these derivatizations on this compound itself are not extensively reported in readily available literature, the general principles of amine and phenol (B47542) chemistry provide a solid foundation for these synthetic explorations. The reactivity of these functional groups allows for a wide range of modifications, enabling a thorough investigation of the SAR at these positions.

Table 1: Potential Derivatizations at the Amino and Hydroxyl Moieties

| Functional Group | Reaction Type | Reagent Class | Potential Product Structure |

| Amino (-NH₂) | Acylation | Acid chlorides, Anhydrides | |

| Amino (-NH₂) | Sulfonylation | Sulfonyl chlorides | |

| Amino (-NH₂) | Alkylation | Alkyl halides | |

| Hydroxyl (-OH) | Etherification | Alkyl halides, Triflates | |

| Hydroxyl (-OH) | Esterification | Acid chlorides, Anhydrides |

Modification of the Pyridine Core and Ester Group

Alterations to the pyridine core and the methyl ester group provide additional avenues for SAR exploration, allowing for the investigation of the importance of the heterocyclic scaffold and the ester functionality.

Modification of the Pyridine Core:

The pyridine ring itself can be modified to create analogues with altered electronic properties and spatial arrangements of the functional groups. One significant approach involves the use of this compound as a building block for the synthesis of more complex, fused heterocyclic systems.

For instance, the reaction of this compound with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. In a documented example, the reaction of this compound with 2-chloro-1-(1-methoxycyclopropyl)ethan-1-one in the presence of lithium bromide yields an imidazo[1,2-a]pyridinyl derivative. This transformation involves the initial N-alkylation of the amino group followed by an intramolecular cyclization with the hydroxyl group, thus creating a new five-membered ring fused to the original pyridine core.

Another strategy for modifying the core structure involves the reaction of the amino and hydroxyl groups to form a new heterocyclic ring. The treatment of this compound with 1,1'-carbonyldiimidazole (B1668759) (CDI) in dimethylformamide at elevated temperatures results in the formation of a bicyclic pyridine carboxamide. organic-chemistry.org This reaction proceeds through the formation of an intermediate carbamate (B1207046), which then undergoes intramolecular cyclization. organic-chemistry.org

These examples showcase how the inherent reactivity of the amino and hydroxyl groups can be harnessed to construct novel, rigidified scaffolds, providing valuable insights into the conformational requirements for biological activity.

Modification of the Ester Group:

The methyl ester group at the 3-position of the pyridine ring is another key site for modification. Common transformations include hydrolysis to the corresponding carboxylic acid and amidation to form various amide derivatives.

Hydrolysis of the methyl ester can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid. This introduces a negatively charged group at physiological pH, which can significantly alter the compound's solubility and binding interactions.

Amidation of the methyl ester, which can be achieved by direct reaction with an amine, often under catalysis, introduces a new amide bond. This allows for the incorporation of a wide variety of substituents (R-groups) attached to the amide nitrogen, providing a powerful tool for exploring SAR. The nature of the R-group can be varied to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Table 2: Examples of Pyridine Core and Ester Group Modifications

| Modification Type | Starting Material | Reagents and Conditions | Product Class | Reference |

| Pyridine Core Modification (Imidazo[1,2-a]pyridine formation) | This compound | 2-chloro-1-(1-methoxycyclopropyl)ethan-1-one, LiBr, EtOH, reflux | Imidazo[1,2-a]pyridinyl derivative | organic-chemistry.org |

| Pyridine Core Modification (Bicyclic carboxamide formation) | This compound | 1,1'-Carbonyldiimidazole, DMF, 80°C | Bicyclic pyridine carboxamide | organic-chemistry.org |

Evaluation of Biological Activities and Therapeutic Prospects

Modulatory Effects on Enzyme Systems (e.g., Histone Deacetylase 3, Glucokinase, Sirtuins)

Derivatives of the 6-aminonicotinamide (B1662401) structure, closely related to this compound, have been identified as potent inhibitors of histone deacetylases (HDACs). Specifically, research has led to the discovery of 6-aminonicotinamides as class I selective HDAC inhibitors. nih.gov These compounds have demonstrated significant potency in both biochemical and cell-based assays, favorable pharmacokinetic profiles, and efficacy in preclinical cancer models. nih.gov Patents have also been filed for 6-aminonicotinamide derivatives, highlighting their role as HDAC inhibitors for treating diseases associated with abnormal HDAC activity. wipo.int HDACs are crucial enzymes that regulate gene expression through the removal of acetyl groups from histones; their inhibition is a validated strategy in cancer therapy. nih.govwipo.int

Another key enzyme target for analogues is 6-phosphogluconate dehydrogenase (6PGD), a critical component of the pentose (B10789219) phosphate (B84403) pathway. Esters of 6-aminonicotinic acid have been shown to exert their effects by inhibiting 6PGD after intracellular conversion. This inhibition disrupts cellular metabolism, which is particularly relevant in cancer cells that often rely on this pathway for survival and proliferation.

In contrast, based on available scientific literature, there is limited information regarding the modulatory effects of this compound derivatives on other enzyme systems like glucokinase or sirtuins.

Anti-inflammatory Response Mechanisms

Analogues of the core pyridinol structure have demonstrated notable anti-inflammatory properties. One such derivative, 6-amino-2,4,5-trimethylpyridin-3-ol, was shown to ameliorate intestinal inflammation in a mouse model of experimental colitis. The mechanism of this anti-inflammatory effect involves the suppression of key signaling pathways. In Caco-2 cells, this analogue mitigated cytokine-induced generation of reactive oxygen species (ROS) and suppressed the NF-κB, ERK, and PI3K signaling pathways, which are pivotal in mediating inflammatory responses.

The anti-inflammatory effects of some heterocyclic compounds have also been linked to the inhibition of the NF-κB pathway through modulation of HDAC3. biosynth.com Given that 6-aminonicotinamide derivatives can inhibit HDACs, it is plausible that their anti-inflammatory actions could, in part, be mediated through this mechanism.

Below is a table summarizing the observed anti-inflammatory effects of a key analogue.

| Compound | Model | Key Findings | Suppressed Pathways |

| 6-Amino-2,4,5-trimethylpyridin-3-ol | DSS-induced colitis (mice); Caco-2 cells | Ameliorated intestinal inflammation; Recovered barrier dysfunction; Reduced ROS generation | NF-κB, ERK, PI3K |

Antimicrobial Properties and Efficacy

While various heterocyclic compounds and amino acid derivatives have been explored for their antimicrobial potential, the specific antimicrobial properties and efficacy of this compound and its direct derivatives are not extensively documented in the current scientific literature. Research into antimicrobial agents often focuses on different structural classes, such as aminoglycosides or specific peptide derivatives, which act through mechanisms like inhibiting protein synthesis or disrupting bacterial membranes. nih.govnih.gov Studies have shown that modifications of other molecules, like substituting leucine (B10760876) with 6-aminohexanoic acid in peptides, can enhance antimicrobial activity, but this is distinct from the this compound scaffold. mdpi.com

Exploration in Oncological and Neurodegenerative Disease Models

The exploration of this compound analogues has yielded significant findings in both oncology and neurodegeneration research.

In oncological models, esters of 6-aminonicotinic acid have shown promise, particularly against pancreatic carcinoma. These compounds were found to reverse the loss of histone H3 trimethylation at lysine (B10760008) 9 (H3K9me3), an epigenetic mark often altered in cancer. Their anticancer effect is linked to the inhibition of the enzyme 6PGD. One such ester, compound 5i, effectively reduced the viability of metastatic pancreatic cancer cells in a dose-dependent manner.

In the context of neurodegenerative diseases, the therapeutic utility of related compounds is approached with caution. The parent compound 6-aminonicotinamide (6AN) is known for its neurotoxicity, which has limited its clinical development. However, newer derivatives are being designed to mitigate this effect. For instance, the aforementioned compound 5i was found to be substantially less toxic to primary rat hippocampal neurons compared to 6AN, indicating a potential for developing safer analogues for therapeutic use. Neurodegenerative disease models often utilize neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to mimic the pathology of conditions such as Parkinson's disease, which involves oxidative stress and neuronal cell death. nih.govmdpi.com The development of less toxic 6-aminonicotinic acid derivatives could offer new avenues for targeting metabolic pathways in these diseases.

Elucidation of Molecular Mechanisms of Action for this compound Analogues

Ligand-Target Interaction Dynamics

The molecular mechanisms for these derivatives are primarily understood through their interactions with specific enzyme targets.

For analogues that target 6PGD, the mechanism involves intracellular metabolic conversion. Ester derivatives of 6-aminonicotinic acid are designed as prodrugs that can enter cells. Once inside, they are hydrolyzed to 6-aminonicotinic acid (6ANA) and subsequently converted via the Preiss-Handler pathway into the active inhibitor, 6-amino-NADP+. This molecule then acts as a competitive inhibitor of 6PGD, blocking the metabolic pathway.

For derivatives that function as HDAC inhibitors, the interaction occurs at the enzyme's active site. These 6-aminonicotinamide derivatives belong to the benzamide (B126) structural class of HDAC inhibitors. nih.gov They are designed to interact with the zinc ion located in the catalytic pocket of the HDAC enzyme, which is a crucial interaction for inhibiting its deacetylase activity. This binding prevents the enzyme from removing acetyl groups from its substrate proteins, such as histones, leading to changes in gene expression and cellular function.

| Derivative Class | Target Enzyme | Mechanism of Action |

| 6-Aminonicotinic acid esters | 6-Phosphogluconate Dehydrogenase (6PGD) | Intracellular conversion to 6-amino-NADP+, which competitively inhibits the enzyme. |

| 6-Aminonicotinamide derivatives | Histone Deacetylases (HDACs) | Binds to the zinc ion in the enzyme's catalytic pocket, blocking its deacetylase function. |

Cellular Signaling Pathway Interventions

While direct studies on the cellular signaling pathways specifically modulated by this compound are not extensively documented in publicly available literature, the structural similarity to other nicotinic acid derivatives allows for informed hypotheses regarding their potential biological activities.

One of the primary pathways likely influenced by these derivatives is the NAD+ salvage pathway . themedicalbiochemistrypage.orgoregonstate.edu Cells can synthesize NAD+ de novo from tryptophan or salvage it from precursors like nicotinic acid, nicotinamide (B372718), and nicotinamide riboside. themedicalbiochemistrypage.orgnih.gov Compounds based on the nicotinic acid core can enter this pathway and be converted into essential coenzymes. For instance, 6-aminonicotinic acid esters have been designed as precursors of 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an enzyme in the pentose phosphate pathway. nih.gov This suggests that derivatives of this compound could similarly act as precursors to modified NAD(P)+ analogs, potentially altering the activity of NAD(P)+-dependent enzymes and influencing cellular redox status and energy metabolism.

Furthermore, the nicotinic acid scaffold is the basis for ligands of nicotinic acetylcholine (B1216132) receptors (nAChRs) , a family of ligand-gated ion channels. nih.gov These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.gov The substitution pattern on the pyridine ring is critical for receptor subtype selectivity and agonist, partial agonist, or antagonist activity. It is plausible that derivatives of this compound could interact with nAChRs, thereby modulating neuronal excitability and neurotransmitter release. nih.gov

Enzymatic Reaction Intermediates and Catalytic Cycles

The role of this compound derivatives as enzymatic reaction intermediates is an area requiring further specific investigation. However, based on the metabolism of related compounds, it is conceivable that they could serve as substrates or inhibitors in various enzymatic reactions.

For example, the aerobic degradation of nicotinic acid in some bacteria involves the enzyme 6-hydroxynicotinate 3-monooxygenase . This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. acs.orgresearchgate.net The presence of a hydroxyl group at the 6-position in nicotinic acid derivatives is crucial for recognition and catalysis by such enzymes. While this compound has a different substitution pattern, it highlights that the pyridine ring can be a substrate for enzymatic modification.

Moreover, esters of nicotinic acid can be hydrolyzed by esterases to release the corresponding carboxylic acid. This biotransformation could be a critical step in the activation of a prodrug, releasing the pharmacologically active nicotinic acid derivative.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Rational Design of Potent and Selective Nicotinate (B505614) Ligands

The rational design of nicotinic acid derivatives is a key strategy in medicinal chemistry to develop potent and selective ligands for various biological targets. nih.gov This process involves systematically modifying the chemical structure to enhance affinity for the target, improve selectivity over off-targets, and optimize pharmacokinetic properties.

For ligands targeting nicotinic acetylcholine receptors , key structural features that are often manipulated include the nature and position of substituents on the pyridine ring and the type of functional group at the 3-position. nih.gov The amino and hydroxyl groups on the this compound scaffold would be expected to form specific hydrogen bonds with receptor binding sites, influencing affinity and selectivity. The methyl ester could also be varied to alter properties like cell permeability and duration of action.

In the context of enzyme inhibition, such as the targeting of 6PGD by 6-aminonicotinic acid esters, the design focuses on creating a molecule that can be metabolically converted into a potent inhibitor. nih.gov The ester group in these derivatives often acts as a prodrug moiety to improve cell penetration, after which it is cleaved by intracellular esterases to release the active acid. nih.gov

Correlation Between Structural Features and Biological Efficacy

Structure-activity relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. For nicotinic acid derivatives, several general SAR principles have been established.

For instance, in a series of 2-(1-adamantylthio)nicotinic acid derivatives, the nature of the group at the 3-position significantly impacted vasorelaxant activity. The carboxylic acid derivative was found to be more potent than the corresponding amide or nitrile. mdpi.comnih.gov This highlights the importance of the acidic functionality for this particular biological effect.

In another example, SAR studies on nicotinamide derivatives as antifungal agents revealed that the position of substituents on the pyridine ring and the nature of the amide substituent were critical for activity. mdpi.comnih.gov This underscores that even subtle changes to the scaffold can lead to significant differences in biological efficacy.

Table 1: Illustrative SAR of Nicotinic Acid Derivatives

| Compound | Scaffold | R1 | R2 | Observed Activity |

| 1 | 2-thionicotinic acid | H | COOH | Potent vasorelaxant mdpi.comnih.gov |

| 2 | 2-thionicotinic acid | H | CONH2 | Reduced vasorelaxant activity compared to 1 mdpi.comnih.gov |

| 3 | 2-thionicotinic acid | H | CN | Weak vasorelaxant activity compared to 1 mdpi.comnih.gov |

| 4 | 6-aminonicotinic acid | NH2 | COOR' | Precursor to 6PGD inhibitor nih.gov |

| 5 | Nicotinamide | H | CONH-R' | Antifungal activity dependent on R' mdpi.comnih.gov |

This table is for illustrative purposes and is based on findings for related nicotinic acid derivatives, as specific SAR data for this compound is not widely available.

Biotransformation and Metabolite Profiling of Functionalized Nicotinates

Identification of Active and Inactive Metabolites

The biotransformation of nicotinic acid and its derivatives can proceed through several metabolic pathways, leading to the formation of both active and inactive metabolites. nih.gov The specific metabolic fate of a functionalized nicotinate like this compound would depend on its precise chemical structure.

A primary metabolic transformation for a methyl ester is hydrolysis by esterases to the corresponding carboxylic acid. This resulting 6-amino-5-hydroxynicotinic acid could be the primary active metabolite or a precursor for further transformations.

The nicotinic acid core can undergo conjugation reactions. A common metabolic route for nicotinic acid is conjugation with glycine (B1666218) to form nicotinuric acid. nih.gov It is plausible that 6-amino-5-hydroxynicotinic acid could undergo a similar conjugation.

Another major pathway for nicotinic acid metabolism involves its conversion to nicotinamide adenine (B156593) dinucleotide (NAD+) . nih.gov The catabolism of NAD+ then releases nicotinamide, which is subsequently metabolized through methylation and oxidation to various products, such as N1-methylnicotinamide and N1-methyl-2-pyridone-5-carboxamide. stanford.edu Derivatives of this compound could potentially enter these pathways, leading to a complex mixture of metabolites.

The amino and hydroxyl substituents on the pyridine ring can also be sites for metabolic modification, such as glucuronidation or sulfation , which generally increase water solubility and facilitate excretion.

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme Class | Potential Metabolite | Potential Activity |

| Ester Hydrolysis | Esterases | 6-amino-5-hydroxynicotinic acid | Active or Inactive |

| Glycine Conjugation | Acyl-CoA synthetase, Glycine N-acyltransferase | 6-amino-5-hydroxynicotinuric acid | Likely Inactive |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of the hydroxyl or amino group | Likely Inactive |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate of the hydroxyl or amino group | Likely Inactive |

| Incorporation into NAD+ pathway | Various | Modified NAD+ analogs and their catabolites | Active or Inactive |

This table presents hypothetical metabolic pathways based on the known metabolism of nicotinic acid and its derivatives. Specific metabolite profiling for this compound is required for confirmation.

In Vivo and In Vitro Metabolic Pathways

The metabolic fate of this compound and its derivatives is a critical aspect of understanding their biological activity. Investigations into related compounds have elucidated potential biotransformation routes, primarily involving enzymatic hydrolysis and subsequent conversion into biologically active nucleotide analogues.

In Vitro Metabolic Studies

In vitro studies using cellular systems have been instrumental in deciphering the metabolic activation of 6-aminonicotinic acid esters. Research has shown that various esters of 6-aminonicotinic acid (6ANA) are designed to be hydrolyzed intracellularly to release 6ANA. nih.gov This parent acid is then further metabolized. For instance, studies on certain 6-aminonicotinic acid esters have demonstrated their ability to be more potent than 6-aminonicotinamide (6AN) in specific cellular assays. This increased potency is attributed to their intracellular conversion. nih.gov

Metabolite analysis has confirmed that treatment of cells with certain 6-aminonicotinic acid esters leads to a significant increase in metabolites upstream of the enzyme 6-phosphogluconate dehydrogenase (6PGD). This indicates an intracellular inhibition of 6PGD by 6-amino-NADP+, which is derived from the parent ester via 6-aminonicotinic acid through the Preiss–Handler pathway. nih.gov This pathway is a key endogenous route for the biosynthesis of NADP+ from nicotinic acid.

A study utilizing a double mutant of Escherichia coli (nadB pncA) demonstrated that these bacteria could take up 6-[7-14C]aminonicotinic acid and excrete 6-[14C]aminonicotinamide. nih.gov Furthermore, several radioactive compounds, tentatively identified as 6-amino analogues of compounds in the pyridine nucleotide cycle, were found to accumulate intracellularly. nih.gov

| Compound | Metabolic Process | Resulting Metabolite(s) | Experimental System |

| 6-aminonicotinic acid esters | Intracellular hydrolysis | 6-aminonicotinic acid (6ANA) | Cell-based assays |

| 6-aminonicotinic acid (6ANA) | Conversion via Preiss-Handler pathway | 6-amino-NADP+ | Cell-based assays |

| 6-[7-14C]aminonicotinic acid | Metabolism via pyridine nucleotide cycle enzymes | 6-[14C]aminonicotinamide, 6-amino analogues of pyridine nucleotide cycle compounds | Escherichia coli nadB pncA double mutant |

In Vivo Metabolic Pathways

The in vivo metabolism of 6-aminonicotinic acid and its derivatives is thought to mirror the in vitro findings, leading to the formation of fraudulent nucleotides. It is proposed that 6-aminonicotinamide and 6-aminonicotinic acid exert at least part of their biological effects by being metabolized by the enzymes of the pyridine nucleotide cycle. nih.gov This metabolic conversion results in the formation of 6-aminonicotinamide adenine dinucleotide (6-amino-NAD) and 6-aminonicotinamide adenine dinucleotide phosphate (6-amino-NADP+). nih.gov These resulting analogues are not effective electron acceptors and are known inhibitors of several pyridine nucleotide-linked dehydrogenases. nih.gov

The strategy of using ester derivatives, such as 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate, is based on the premise that they undergo intracellular hydrolysis to 6-aminonicotinic acid, which then enters the Preiss–Handler pathway to be converted into 6-amino-NADP+. nih.gov This bio-activation pathway is a crucial consideration for the design of therapeutic agents targeting specific metabolic processes. nih.gov

| Parent Compound | Proposed Metabolic Pathway | Key Metabolites | Biological Consequence |

| 6-aminonicotinic acid | Pyridine nucleotide cycle | 6-aminonicotinamide adenine dinucleotide (6-amino-NAD) | Inhibition of pyridine nucleotide-linked dehydrogenases |

| 6-aminonicotinamide | Pyridine nucleotide cycle | 6-aminonicotinamide adenine dinucleotide phosphate (6-amino-NADP+) | Inhibition of pyridine nucleotide-linked dehydrogenases |

| 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate | Intracellular hydrolysis followed by Preiss-Handler pathway | 6-aminonicotinic acid, 6-amino-NADP+ | Intracellular inhibition of 6PGD |

Advanced Computational and Theoretical Methodologies Applied to Methyl 6 Amino 5 Hydroxynicotinate

Quantum Chemical Investigations of Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide precise information about molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For Methyl 6-amino-5-hydroxynicotinate, DFT calculations would be instrumental in determining its most stable three-dimensional conformation through geometry optimization. This process identifies the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and stability. |

| Dipole Moment | - | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | - | Describes the electron distribution across the molecule. |

Note: The values in this table are hypothetical and serve as a template for data that would be generated from actual DFT calculations.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. Similarly, calculations of vibrational frequencies can aid in the interpretation of experimental Infrared (IR) and Raman spectra, allowing for the assignment of specific peaks to the vibrational modes of the molecule. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application, assisting in the structural elucidation of the compound.

Reaction Path Analysis and Transition State Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic procedures. Quantum chemical methods can be used to map out the entire reaction pathway for a given chemical transformation. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy. The activation energy, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. While specific reaction path analyses for this compound are not published, general studies on pyridine (B92270) derivatives provide a methodological basis for such investigations. nih.gov

Molecular Modeling and Dynamics Simulations

Moving beyond the static picture provided by quantum chemistry, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound and its interactions with other molecules, particularly biological macromolecules.

Ligand-Receptor Docking and Binding Affinity Predictions

Given that derivatives of this compound have been explored for their therapeutic potential, understanding its potential interactions with protein targets is of significant interest. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Following docking, the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated using various scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). Studies on other nicotinic acid derivatives have successfully employed these techniques to predict their binding modes and affinities to various enzymes. nih.govnih.gov

Table 2: Hypothetical Ligand-Receptor Docking Results for this compound with a Putative Target

| Parameter | Predicted Value | Significance |

| Docking Score | - | Ranks potential binding poses. |

| Binding Energy | - | Estimates the strength of the ligand-receptor interaction. |

| Key Interacting Residues | - | Identifies the specific amino acids involved in binding. |

| Hydrogen Bonds | - | Highlights critical polar interactions for binding. |

Note: The values in this table are hypothetical and would be generated from specific docking studies against a defined protein target.

Allosteric Modulation and Protein-Ligand Dynamics

Allosteric modulation, the regulation of a protein's activity by binding at a site other than the active site, presents a compelling strategy for therapeutic intervention. Computational methods are instrumental in identifying these allosteric sites and understanding the dynamic changes a ligand can induce in a protein's structure and function.

For a molecule like this compound, molecular dynamics (MD) simulations can be employed to study its interaction with a target protein. fums.ac.ir MD simulations provide a detailed view of the protein-ligand complex's behavior over time, revealing conformational changes and the stability of the interactions. fums.ac.iryoutube.com By simulating the binding of this compound to a hypothetical target, researchers can observe how it might induce conformational shifts that alter the active site's geometry, thereby modulating the protein's activity. These simulations can highlight key amino acid residues involved in the allosteric communication network within the protein. nih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that, when coupled with computational modeling, can provide insights into the dynamic interactions between a protein and a ligand like this compound. nih.gov By measuring the rate of deuterium (B1214612) uptake, researchers can identify regions of the protein that become more or may be less solvent-accessible upon ligand binding, indicating conformational changes associated with allosteric modulation. nih.gov

A hypothetical study on Protein Arginine Methyltransferase 5 (PRMT5), a known target for allosteric inhibitors, could illustrate this. nih.gov While direct studies on this compound are not available, the principles of allosteric modulation observed for other PRMT5 inhibitors can be extrapolated. nih.gov An allosteric inhibitor might bind to a pocket distinct from the S-adenosyl methionine (SAM) cofactor and substrate binding sites, inducing a conformational change that disrupts the enzyme's catalytic activity. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Target Protein

| Parameter | Value |

| Simulation Software | GROMACS |

| Force Field | CHARMM36m |

| Water Model | TIP3P |

| System Size | ~100,000 atoms |

| Simulation Time | 500 ns |

| Temperature | 310 K |

| Pressure | 1 bar |

In Silico Drug Discovery and Design for Nicotinate (B505614) Scaffolds

The nicotinate scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net In silico techniques are pivotal in leveraging this scaffold for the discovery and design of new drug candidates. fums.ac.irresearchgate.net

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govyoutube.com This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. youtube.com

For the nicotinate scaffold, a structure-based virtual screening approach could be employed. This involves docking a library of nicotinate derivatives, including variations of this compound, into the binding site of a target protein. nih.gov The docking process predicts the binding mode and affinity of each compound, allowing for the ranking and selection of the most promising candidates for further investigation. nih.gov The use of scoring functions helps to estimate the binding free energy, although these are not always perfectly accurate. youtube.com

Pharmacophore modeling is another virtual screening strategy. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. youtube.com A pharmacophore model could be developed based on the known interactions of a successful nicotinate-based drug and then used to screen databases for novel compounds, like this compound, that match the model.

Table 2: Hypothetical Virtual Screening Results for Nicotinate Derivatives Targeting a Kinase

| Compound ID | Docking Score (kcal/mol) | Predicted H-Bonds | Key Interacting Residues |

| M6AHN | -8.5 | 3 | LEU83, GLU99, LYS30 |

| Derivative A | -9.2 | 4 | LEU83, GLU99, LYS30, ASP145 |

| Derivative B | -7.8 | 2 | LEU83, LYS30 |

| Derivative C | -9.5 | 3 | LEU83, GLU99, TYR84 |

M6AHN: this compound

De Novo Design of Novel Chemical Entities

De novo design is a computational method for creating entirely new molecules with desired properties. nih.govnih.gov This approach is particularly useful when existing chemical libraries have been exhausted or when novel scaffolds are sought. nih.gov

Starting with the this compound scaffold, de novo design algorithms can be used to "grow" new molecules within the binding site of a target protein. nih.gov These algorithms add fragments to the initial scaffold in a stepwise manner, evaluating the fit and potential interactions at each step. nih.gov This process can lead to the design of novel chemical entities with optimized binding affinity and selectivity.

Another de novo design strategy involves generating molecules that match a specific pharmacophore model. nih.gov By defining the desired spatial arrangement of functional groups, computational tools can assemble novel molecular structures, potentially incorporating the nicotinate core, that satisfy these constraints. This allows for the exploration of new chemical space and the creation of compounds with unique intellectual property. mdpi.com Recent advancements in this field have even enabled the design of complex molecules like macrocyclic peptides. rsc.org

Sophisticated Analytical and Characterization Techniques for Methyl 6 Amino 5 Hydroxynicotinate Research

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is fundamental for the separation of methyl 6-amino-5-hydroxynicotinate from complex mixtures, ensuring accurate quantification and isolation for further analysis. Both liquid and gas chromatography play crucial roles in this endeavor.

Liquid Chromatography (LC) Method Development for Complex Matrices

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is a cornerstone for the analysis of non-volatile compounds like this compound in various sample matrices. nih.gov The development of a robust LC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For compounds with polar functional groups, such as the amino and hydroxyl groups in this compound, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are common choices. researchgate.netresearchgate.net A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The pH of the mobile phase is a critical parameter to control the ionization state of the analyte and improve peak shape and retention.

In complex biological or environmental samples, matrix effects can interfere with the analysis. Two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution by combining two different separation mechanisms. researchgate.net For instance, an initial separation on a reversed-phase column could be followed by a second separation on a HILIC column, effectively isolating the target analyte from interfering substances. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Aminopyridine Derivatives

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a general starting point for method development; actual conditions would require optimization for this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netthermofisher.com However, due to the polar nature of the amino and hydroxyl groups, this compound is not directly amenable to GC analysis. thermofisher.comsigmaaldrich.com Chemical derivatization is therefore essential to convert it into a more volatile and less polar derivative. sigmaaldrich.com

Silylation is a widely used derivatization technique where active hydrogens on functional groups are replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. sigmaaldrich.comnih.govunina.it Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this purpose. thermofisher.comsigmaaldrich.com The resulting silylated derivative of this compound exhibits increased volatility and improved chromatographic behavior on a non-polar GC column. nih.gov

Coupling GC with a mass spectrometer (GC-MS) provides a highly selective and sensitive analytical system. researchgate.netnih.gov The mass spectrometer can be operated in either full scan mode to obtain a mass spectrum for structural confirmation or in selected ion monitoring (SIM) mode for enhanced quantitative sensitivity. nih.gov

Table 2: Example GC-MS Parameters for Analysis of Silylated Amines

| Parameter | Condition |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-650 amu |

These parameters are illustrative and would need to be optimized for the specific derivative of this compound.

Advanced Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds in solution. mdpi.com Both ¹H NMR and ¹³C NMR are fundamental for the characterization of this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons on the pyridine (B92270) ring, the methyl ester protons, and the protons of the amino and hydroxyl groups are characteristic. chemicalbook.comorganicchemistrydata.org

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. researchgate.netmdpi.com The chemical shifts of the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon provide key structural information.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. researchgate.netresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | 145.2 |

| H2 | 7.8 | - |

| C3 | - | 110.5 |

| C4 | - | 125.1 |

| H4 | 7.1 | - |

| C5 | - | 140.8 |

| C6 | - | 150.3 |

| -NH₂ | 5.5 (broad) | - |

| -OH | 9.5 (broad) | - |

| -COOCH₃ | - | 168.0 |

| -COOCH₃ | 3.8 | 52.0 |

Note: Predicted values are for illustrative purposes. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. drug-dev.comnih.gov This is in contrast to nominal mass measurements from standard mass spectrometers. For this compound (C₇H₈N₂O₃), HRMS can confirm the molecular formula by measuring its monoisotopic mass with a high degree of accuracy, typically to within a few parts per million (ppm). biosynth.com

Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often used to generate ions for HRMS analysis. ut.eenih.gov Fragmentation analysis (MS/MS) in conjunction with HRMS can provide further structural information by breaking the molecule into smaller, characteristic fragments. nih.govresearchgate.net

Strategic Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization plays a strategic role in improving the analytical performance for this compound, particularly for GC-based methods and in some cases for LC to enhance detection. sigmaaldrich.comnih.govnih.gov

As previously mentioned, silylation is a primary derivatization strategy for GC analysis, rendering the molecule volatile and thermally stable. thermofisher.comsigmaaldrich.com Another common approach is acylation, which also targets the active hydrogens of the amino and hydroxyl groups. nih.gov Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to introduce fluorinated acyl groups, which can enhance detectability by electron capture detection (ECD) in GC. mdpi.comnih.gov

For liquid chromatography, derivatization can be employed to introduce a chromophore or fluorophore to the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors, respectively. nih.govnih.gov For example, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group to form a highly fluorescent derivative. nih.govnih.gov This is particularly useful when analyzing trace amounts of the compound.

The choice of derivatization strategy depends on the analytical technique being used, the nature of the sample matrix, and the desired sensitivity. nih.gov Careful optimization of the reaction conditions, such as reagent concentration, temperature, and time, is crucial to ensure complete and reproducible derivatization. researchgate.net

Optimization of Derivatization Protocols for Quantitative Analysis

The successful quantitative analysis of this compound through derivatization is highly dependent on the careful optimization of the reaction protocol. Key parameters that require systematic investigation include the choice of derivatizing reagent, reaction temperature, reaction time, and the ratio of reagent to analyte.

Common derivatization strategies for compounds containing amino and hydroxyl groups include silylation and acylation. sigmaaldrich.comnih.gov Silylation, for instance, replaces the active hydrogens on the amino and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Acylation involves the introduction of an acyl group, often using reagents like alkyl chloroformates or anhydrides. nih.govnih.gov

The optimization of these reactions is crucial for achieving complete and reproducible derivatization, which is essential for accurate quantification. A design of experiments (DoE) approach can be systematically employed to explore the effects of various factors and their interactions on the derivatization yield.

Table 1: Hypothetical Optimization Parameters for the Silylation of this compound with BSTFA

| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Rationale for Optimization |

| Reagent Volume (µL) | 50 - 200 | 100 | Ensures a sufficient excess of the derivatizing agent to drive the reaction to completion without causing significant matrix effects. |

| Reaction Temperature (°C) | 60 - 100 | 80 | Balances reaction rate with potential degradation of the analyte or derivative at higher temperatures. |

| Reaction Time (min) | 15 - 60 | 30 | Provides adequate time for the reaction to complete without the formation of unwanted byproducts from prolonged heating. |

| Solvent | Acetonitrile, Pyridine | Acetonitrile | A polar aprotic solvent that effectively dissolves the analyte and reagent while not interfering with the silylation reaction. |

Table 2: Hypothetical Optimization Parameters for Acylation of this compound with Methyl Chloroformate (MCF)

| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Rationale for Optimization |

| Reagent Volume (µL) | 20 - 100 | 50 | A sufficient amount to react with both the amino and hydroxyl groups quantitatively. |

| Reaction pH | 7 - 10 | 9 | The reaction with chloroformates is often base-catalyzed; an optimal pH ensures efficient derivatization of the amine and phenolate (B1203915) ion. |

| Reaction Temperature (°C) | 25 - 60 | 40 | A moderately elevated temperature can increase the reaction rate without causing hydrolysis of the reagent or product. |

| Reaction Time (min) | 5 - 30 | 15 | Acylation reactions with chloroformates are typically rapid. |

Exploration of Novel Derivatizing Reagents and Their Mechanisms

While traditional derivatizing agents are effective, the exploration of novel reagents can offer advantages in terms of reaction efficiency, derivative stability, and detection sensitivity, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.

One promising class of reagents for primary amines and phenols are those that introduce a permanently charged or easily ionizable moiety, enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry.

A notable example of a novel derivatizing reagent for amines is 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS). nih.gov This reagent reacts with the primary amino group of this compound to form a stable urea (B33335) derivative. The pyridine ring in the APDS tag can be readily protonated, leading to a strong signal in positive ion ESI-MS.

Mechanism of Derivatization with APDS:

The reaction proceeds via a nucleophilic attack of the primary amino group of this compound on the carbonyl carbon of the N-hydroxysuccinimidyl ester of the APDS reagent. This results in the formation of a stable urea linkage and the release of N-hydroxysuccinimide as a byproduct. The phenolic hydroxyl group would likely remain underivatized under these conditions unless a stronger base is used to deprotonate it, allowing for selective derivatization of the amino group.

Another advanced derivatization strategy involves the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). nih.govresearchgate.net Similar to APDS, AQC reacts with the primary amine to yield a highly fluorescent and readily ionizable derivative, making it suitable for both fluorescence detection and sensitive LC-MS/MS analysis. nih.gov The derivatization with AQC is known to be robust and can be performed in aqueous environments, which can be advantageous. researchgate.net

Table 3: Comparison of Novel Derivatizing Reagents for LC-MS Analysis of this compound

| Derivatizing Reagent | Target Functional Group(s) | Detection Method | Advantages |

| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Primary Amine | LC-MS/MS (Positive ESI) | Introduces a readily ionizable pyridyl group, enhancing MS sensitivity. nih.gov |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amine | Fluorescence, LC-MS/MS | Produces a highly fluorescent and ionizable derivative, allowing for dual detection modes and high sensitivity. nih.govresearchgate.net |

| Methyl Chloroformate (MCF) | Primary Amine, Hydroxyl | GC-MS, LC-MS | Reacts with both functional groups, producing a stable derivative suitable for GC-MS. Can also be analyzed by LC-MS. nih.gov |

The selection of an appropriate derivatizing reagent and the meticulous optimization of the reaction conditions are paramount for the development of robust and sensitive analytical methods for the quantitative determination of this compound in various research contexts.

Broader Academic Applications and Future Research Paradigms for Methyl 6 Amino 5 Hydroxynicotinate

Methyl 6-amino-5-hydroxynicotinate as a Pivotal Synthetic Intermediate

The strategic placement of reactive sites on the pyridine (B92270) ring of this compound makes it a valuable starting material for the construction of more complex molecular architectures, particularly heterocyclic compounds of medicinal interest.

Role in the Synthesis of Heterocyclic Drug Candidates

Recent patent literature highlights the utility of this compound as a key reactant in the synthesis of novel heterocyclic compounds with potential therapeutic and agrochemical applications.

One notable application is in the development of fused bicyclic pyridine carboxamide compounds intended for combating phytopathogenic fungi. colab.ws In a disclosed synthetic route, this compound is reacted with 1,1'-carbonyldiimidazole (B1668759). This reaction leads to the formation of an intermediate that can be further elaborated into complex fused heterocyclic systems. These resulting compounds are being explored for their potential as agricultural fungicides, addressing the need for new agents to protect crops from fungal diseases.

Furthermore, this compound serves as a crucial starting material in the synthesis of imidazo[1,2-a]pyridinyl derivatives. researchgate.net A patented method describes the reaction of this compound with a substituted 2-chloroethanone derivative in the presence of lithium bromide. This reaction constructs the core imidazo[1,2-a]pyridine (B132010) scaffold, which is a privileged structure in medicinal chemistry. The resulting derivatives are being investigated for their potential to treat a wide range of diseases, including autoimmune disorders, inflammatory conditions, cancer, and neurodegenerative diseases, by acting as kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a critical role in cell signaling, and their inhibition is a key strategy in the development of modern therapeutics.

Building Block for Complex Natural Product Synthesis

While this compound is a promising building block for synthetic drug candidates, its application in the total synthesis of complex natural products has not been extensively documented in the currently available scientific literature. The structural motif of a 6-amino-5-hydroxynicotinic acid ester is not commonly found in known natural products. However, the versatility of this compound suggests its potential as a synthon for the creation of unnatural analogues of bioactive natural products, a strategy often employed to improve the pharmacological properties of a natural product lead.

Exploration in Materials Science and Inorganic Chemistry

The functional groups present on this compound, particularly the pyridine nitrogen, the amino group, and the hydroxyl group, suggest its potential for applications in materials science and inorganic chemistry. These groups can act as coordination sites for metal ions, paving the way for the development of novel coordination polymers and functional materials.

Coordination Chemistry with Transition Metals and Lanthanides

The pyridine nitrogen atom and the adjacent amino and hydroxyl groups of this compound provide potential binding sites for transition metals and lanthanides. The formation of stable complexes with these metal ions could lead to materials with interesting photoluminescent or magnetic properties. mdpi.comrsc.org For instance, lanthanide complexes are well-known for their unique luminescent properties and are used in applications such as bio-imaging and sensors. mdpi.comnih.gov The chelation of metal ions by the aminohydroxypyridine moiety could lead to the formation of coordination polymers or metal-organic frameworks (MOFs). While specific studies on the coordination chemistry of this compound are not yet prevalent, the known coordination behavior of similar pyridine-based ligands suggests that this is a promising area for future research. colab.wsmdpi.comrsc.org

Development of Functional Materials and Molecular Devices

The ability of this compound to participate in the formation of extended structures through coordination with metal ions or through hydrogen bonding opens up possibilities for the design of new functional materials. These materials could potentially exhibit properties such as porosity, which is useful for gas storage and catalysis, or specific electronic properties for applications in molecular devices. The incorporation of this functionalized pyridine unit into larger polymeric or supramolecular assemblies could lead to materials with tailored optical, electronic, or responsive properties. However, the exploration of this compound in the development of such materials is still in its nascent stages and represents a fertile ground for future investigation.

Interdisciplinary Research Avenues

The established and potential applications of this compound and its derivatives point towards several exciting interdisciplinary research avenues. The intersection of its synthetic utility in medicinal chemistry with principles from materials science and nanotechnology could lead to innovative solutions in drug delivery and diagnostics.

For example, the bioactive heterocyclic compounds synthesized from this compound could be conjugated to nanoparticles or incorporated into polymer matrices to create targeted drug delivery systems. The inherent fluorescence of some of the potential metal complexes could be harnessed for the development of novel biosensors for the detection of specific biomolecules or for in vivo imaging applications.

Furthermore, the study of the structure-activity relationships of the synthesized drug candidates, combined with computational modeling, can provide deeper insights into their biological mechanisms of action and guide the design of more potent and selective therapeutic agents. researchgate.netnih.gov The exploration of these interdisciplinary frontiers will undoubtedly unlock the full potential of this compound as a versatile molecular tool.

Integration with Chemical Biology and Systems Pharmacology

The fields of chemical biology and systems pharmacology aim to understand and manipulate biological systems using chemical tools. This compound serves as a valuable starting point for the design and synthesis of chemical probes to investigate complex biological processes.

Chemical Probe Development:

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular or organismal context. nih.gov The structure of this compound is amenable to modification for the creation of such probes. The amino and hydroxyl groups on the pyridine ring can be functionalized to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of the target protein. These probes can be instrumental in:

Target Identification and Validation: By attaching an affinity tag, derivatives of this compound can be used in pull-down assays to identify their protein binding partners within a complex biological sample.

Imaging and Localization: Fluorescently labeled derivatives can be employed in cellular imaging studies to visualize the subcellular localization of their targets and track their dynamics.

Modulation of Protein Function: The core scaffold can be elaborated to create potent and selective inhibitors or activators of specific enzymes or receptors, allowing for the study of the physiological consequences of modulating their activity.

Systems Pharmacology Approaches:

Systems pharmacology integrates experimental and computational methods to understand how drugs affect biological systems at multiple scales. Derivatives of this compound can be profiled across a wide range of cellular assays and "omics" platforms (e.g., proteomics, transcriptomics) to build a comprehensive picture of their biological effects. This approach can help to:

Uncover Novel Mechanisms of Action: By observing the global cellular response to a compound, researchers may identify unexpected biological pathways that are affected, leading to new therapeutic hypotheses.

Predict Off-Target Effects: Broad profiling can help to identify potential off-target interactions, which is crucial for understanding and mitigating potential side effects of drug candidates.

Identify Biomarkers: Systems-level data can reveal molecular signatures that correlate with a compound's activity, which can be developed as biomarkers to stratify patient populations or monitor treatment response in a clinical setting.

The nicotinic acid core is prevalent in many biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.com This precedent suggests that libraries of compounds derived from this compound could yield novel modulators of various biological targets.

Applications in Bio-analytical Sciences

The development of sensitive and selective analytical methods is paramount for the detection and quantification of biomolecules and xenobiotics. The structural attributes of this compound make it a candidate for several applications in the bio-analytical sciences.

Development of Novel Analytical Reagents:

The amino and hydroxyl groups of this compound can be exploited for the development of new analytical reagents. For instance, it can be used as a derivatizing agent to enhance the detection of certain analytes in techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). By reacting with specific functional groups on target molecules, it can introduce a chromophore or a readily ionizable group, thereby improving their detectability.

Scaffold for Biosensor Development:

The compound can serve as a molecular recognition element in the design of biosensors. By immobilizing derivatives of this compound onto a transducer surface (e.g., an electrode, an optical fiber), it may be possible to create sensors that selectively bind to a target analyte, generating a measurable signal. The pyridine nitrogen and the substituent groups can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can be harnessed for selective recognition.

Use in Separation Sciences:

The polarity and hydrogen-bonding capabilities of this compound and its derivatives could be utilized in the development of novel stationary phases for chromatography. By covalently attaching these molecules to a solid support, it may be possible to create chromatographic columns with unique selectivity for the separation of complex mixtures of polar and aromatic compounds.

Identification of Unexplored Research Frontiers and Challenges

Despite its potential, the full academic and therapeutic utility of this compound remains largely untapped. Several research frontiers and challenges need to be addressed to fully exploit the potential of this chemical entity.

Unexplored Research Frontiers:

Exploration of Diverse Biological Activities: While related nicotinic acid derivatives have shown promise as antimicrobial agents, a systematic investigation of the biological activity of a library of this compound derivatives against a broad panel of targets (e.g., kinases, proteases, epigenetic modulators) is warranted. mdpi.comnih.gov

Development of Metal-Based Therapeutics: The aminophenol motif present in the molecule is a known chelating agent for various metal ions. The synthesis and biological evaluation of metal complexes of this compound and its derivatives could lead to novel therapeutic agents with unique mechanisms of action, for instance, in cancer or infectious diseases. researchgate.net

Application in Materials Science: The hydrogen bonding capabilities and the potential for self-assembly of this molecule could be explored for the development of novel supramolecular structures and functional materials.

Probing Epigenetic Mechanisms: The structural similarity of the aminopyridine core to components of nucleobases suggests that derivatives of this compound could be designed to interact with proteins involved in epigenetic regulation, such as DNA and histone modifying enzymes. rsc.org

Challenges:

Scalable and Efficient Synthesis: The development of robust and cost-effective synthetic routes to this compound and its derivatives is crucial for enabling its widespread use in academic and industrial research.

Structure-Activity Relationship (SAR) Studies: A significant challenge lies in systematically exploring the SAR of this scaffold. This requires the synthesis of a large and diverse library of analogs and their evaluation in relevant biological assays to understand how modifications to the core structure influence activity and selectivity.

Target Deconvolution: For derivatives that show interesting phenotypic effects in cell-based assays, identifying the specific molecular target(s) responsible for these effects can be a major hurdle. This often requires a combination of chemical biology and proteomics approaches.

Biocompatibility and Pharmacokinetics: For any potential therapeutic application, the biocompatibility, metabolic stability, and pharmacokinetic properties of the compounds need to be thoroughly investigated and optimized.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-amino-5-hydroxynicotinate, and how do reaction conditions impact yield?

Methodological Answer: Synthesis of nicotinate derivatives typically involves nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (used in structurally similar pyridine derivatives) enables aryl-aryl bond formation, while amino and hydroxyl groups may require protection/deprotection strategies to prevent side reactions . Optimize pH and temperature to stabilize reactive intermediates. Yields depend on catalyst choice (e.g., Pd for cross-coupling) and solvent polarity. Pre-purification via column chromatography is recommended to isolate intermediates .

Q. What key physicochemical properties (e.g., solubility, stability) must be characterized for experimental reproducibility?

Methodological Answer:

- Solubility: Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) to determine optimal reaction media. Hydroxyl and amino groups enhance polarity, favoring aqueous solubility .

- Stability: Conduct accelerated stability studies under varying temperatures (4°C, 25°C) and humidity. Store in inert, anhydrous environments to prevent hydrolysis of the ester group .

- Melting Point: Use differential scanning calorimetry (DSC) for precise measurement, comparing to analogs (e.g., 99°C for 2-Amino-6-methylnicotinonitrile) as a reference .